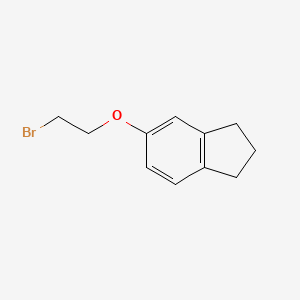

5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-bromoethoxy)-2,3-dihydro-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGDZQBNXLDUMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of the 2,3 Dihydro 1h Indene Scaffold in Academic Research

Significance and Versatility of the Indene (B144670) and Dihydro-1H-indene Core Structure

The indene core and its saturated analogue, 2,3-dihydro-1H-indene (commonly known as indane), are prized structural motifs in both academic and industrial research. Their importance stems from their presence in numerous biologically active natural products and synthetic compounds, making them a recurring theme in medicinal chemistry and materials science. nih.govnih.gov The fusion of an aromatic ring with a five-membered carbocycle creates a rigid, well-defined three-dimensional structure that is amenable to diverse functionalization.

This versatility has led to the development of indene derivatives with a wide spectrum of biological activities. Research has shown these compounds can act as anti-inflammatory, anticancer, and neuroprotective agents. github.io For instance, certain dihydro-1H-indene analogues have been designed and synthesized as potent tubulin polymerization inhibitors, which can disrupt the formation of new blood vessels, a critical process in tumor growth. chemscene.com Furthermore, other derivatives have been investigated as inhibitors of fibroblast growth factor receptor 1 (FGFR1) and as agonists for the retinoic acid receptor α (RARα), both significant targets in cancer therapy. Beyond pharmaceuticals, indene derivatives find applications in the development of new polymers, dyes, and other functional materials. nih.gov

Contextualization of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene within Indene Derivative Chemistry

This compound represents a key intermediate in the synthesis of more elaborate molecules based on the indane scaffold. Its structure is characterized by the stable dihydro-1H-indene core and a reactive 2-bromoethoxy side chain attached at the 5-position of the aromatic ring.

The primary role of this compound in synthetic chemistry is to serve as a building block. The terminal bromine atom on the ethoxy chain is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality allows chemists to use this compound to introduce the indane moiety into larger molecules. Through nucleophilic substitution reactions, the bromoethoxy group can be readily reacted with a wide variety of nucleophiles—such as amines, alcohols, or thiols—to form new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, respectively. This strategy enables the creation of extensive libraries of novel indane derivatives, which can then be screened for potential biological activities or unique material properties.

Below are the key chemical properties of this compound:

| Property | Value |

| CAS Number | 82827-58-5 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.12 g/mol |

| SMILES | C1CC2=CC=C(C=C2C1)OCCBr |

Data sourced from ChemScene and MySkinRecipes.

Historical Perspectives on the Synthesis and Study of Indene Derivatives

The study of indene and its derivatives has a rich history dating back to the late 19th century. One of the earliest documented syntheses was reported by W. H. Perkin, Jr. and G. Révay in 1894, laying the groundwork for over a century of research into this class of compounds. Early methods often involved multi-step classical organic reactions, such as cyclizations and condensation reactions. github.io

Over the decades, the synthetic toolbox for creating indene and indane derivatives has expanded dramatically. The advent of transition-metal catalysis revolutionized the field, enabling more efficient and selective reactions. Modern methods frequently employ catalysts based on palladium, rhodium, ruthenium, iron, and platinum to construct the indene skeleton. Techniques such as C-H activation, carboannulation, and ring-closing metathesis have become powerful strategies for synthesizing highly functionalized indenes from readily available starting materials. These advanced synthetic approaches offer significant advantages, including atom economy, high yields, and the ability to create complex molecular architectures with precise control over stereochemistry, which is crucial for developing effective therapeutic agents.

Synthesis Methodologies and Reaction Pathways for 5 2 Bromoethoxy 2,3 Dihydro 1h Indene

Retrosynthetic Analysis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene

A retrosynthetic analysis of the target molecule reveals a logical path for its synthesis. The primary disconnection point is the ether bond (C-O), which is a common and reliable bond to form. This disconnection leads to two key synthons: the 2,3-dihydro-1H-inden-5-ol (also known as 5-indanol) scaffold and a 2-bromoethyl electrophile.

The 2,3-dihydro-1H-inden-5-ol provides the core cyclic structure, while the 2-bromoethyl moiety is introduced through an alkylation reaction. The 2-bromoethyl synthon can be derived from readily available reagents such as 1,2-dibromoethane (B42909) or 2-bromoethanol.

Further retrosynthetic analysis of 2,3-dihydro-1H-inden-5-ol suggests its potential synthesis from indan through a sulfonation-alkali fusion process or from functionalized indanones. cookechem.com This multi-step approach allows for the assembly of the target molecule from simpler, commercially available starting materials.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies.

Divergent Synthesis: In a divergent approach, a common intermediate, such as 2,3-dihydro-1H-inden-5-ol, could be synthesized and then reacted with a variety of electrophiles to produce a library of related compounds. This strategy is particularly useful in drug discovery for exploring structure-activity relationships. For instance, the intermediate 5-indanol could be reacted with different haloalkoxy groups to generate a range of analogs of the target compound.

The central component of the target molecule is the 2,3-dihydro-1H-indene scaffold, specifically 2,3-dihydro-1H-inden-5-ol (5-indanol). There are several established methods for its preparation.

One common industrial method involves the sulfonation of indan followed by an alkali-fusion process to introduce the hydroxyl group at the 5-position. cookechem.com Another versatile approach starts from 5-substituted-1-indanones, which can be reduced to the corresponding indanols. For example, 5-methoxy-1-indanone can be reduced to 5-methoxyindan, followed by demethylation to yield 5-indanol. The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids is another fundamental method for constructing the indanone ring system, which can then be further modified.

The selection of the synthetic route for the indene (B144670) scaffold often depends on the availability of starting materials, desired substitution patterns, and scalability of the reactions.

The key step in the synthesis is the formation of the ether linkage by attaching the 2-bromoethoxy group to the phenolic oxygen of 5-indanol. This is typically achieved through an O-alkylation reaction, a class of reactions that includes the well-known Williamson ether synthesis.

The O-alkylation of 5-indanol involves its deprotonation to form a phenolate anion, which then acts as a nucleophile to attack an alkyl halide. pharmaxchange.info The choice of reagents and conditions is critical to ensure high yields and to minimize side reactions, such as C-alkylation.

Base: A suitable base is required to deprotonate the phenolic hydroxyl group. Common bases for this purpose include potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃). The phenolate anion formed is a potent nucleophile. pharmaxchange.info

Alkylating Agent: 1,2-dibromoethane is an effective and common alkylating agent for this transformation. Using an excess of 1,2-dibromoethane helps to minimize the potential for a second substitution reaction where the product reacts with another molecule of 5-indanol.

Solvent: The solvent plays a crucial role in directing the reaction towards O-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred as they solvate the cation of the base, leaving the phenolate anion highly reactive, while not interfering with the nucleophilic attack. pharmaxchange.info Protic solvents like water or ethanol can lead to undesired C-alkylation products. pharmaxchange.info

The table below summarizes typical conditions for the O-alkylation of phenols.

| Reagent/Condition | Purpose | Common Examples |

| Phenol Substrate | Source of the aryl ether oxygen | 2,3-Dihydro-1H-inden-5-ol |

| Base | Deprotonates the phenol to form a nucleophilic phenoxide | K₂CO₃, NaOH, NaH, Cs₂CO₃ |

| Alkylating Agent | Provides the electrophilic carbon for ether formation | 1,2-Dibromoethane |

| Solvent | Solubilizes reactants and influences reactivity | DMF, DMSO, Acetone |

| Temperature | Controls the rate of reaction | Room Temperature to 80 °C |

While 1,2-dibromoethane is a direct precursor for the bromoethoxy moiety, 2-bromoethanol can also be considered. However, its use is less direct. The hydroxyl group of 2-bromoethanol would need to be activated, for example, by converting it into a better leaving group like a tosylate or mesylate, before it can be used as an alkylating agent in a Williamson ether synthesis. Alternatively, a Mitsunobu reaction could be employed, using 2-bromoethanol directly with 5-indanol in the presence of a phosphine and an azodicarboxylate.

The use of 1,2-dibromoethane is generally more straightforward. It serves as a precursor to the vinyl bromide via elimination, which is a potential side reaction. However, under controlled conditions, the SN2 reaction with the phenolate is the major pathway. The reaction conditions can be optimized to favor the desired mono-alkylation product, this compound.

In the synthesis of more complex derivatives of this compound, other functional groups on the indene scaffold might require protection to prevent them from reacting during the etherification step. Orthogonal protection strategies are employed, where different protecting groups can be removed under distinct conditions without affecting others.

For example, if the indene ring contained an additional hydroxyl or an amino group, these would also be nucleophilic and could react with 1,2-dibromoethane.

Protecting Alcohols: A second alcohol could be protected as a silyl ether (e.g., TBDMS) which is stable to the basic conditions of the O-alkylation but can be selectively removed later using a fluoride source like TBAF.

Protecting Amines: An amine group could be protected as a carbamate (e.g., Boc), which is stable to the reaction conditions but readily cleaved with acid.

The choice of protecting groups must be carefully considered to ensure they are compatible with all subsequent reaction steps and can be removed efficiently at the desired stage of the synthesis.

Introduction of the Bromoethoxy Moiety via Etherification Reactions

Advanced Synthetic Transformations Involving this compound

The structure of this compound incorporates a reactive bromoethoxy group attached to a dihydroindene scaffold, making it a versatile intermediate for further chemical modifications. The presence of the alkyl bromide allows for a range of advanced synthetic transformations to introduce greater molecular complexity.

Carbon-Carbon Bond Forming Reactions

The bromoethoxy moiety of this compound is a key functional group for initiating carbon-carbon bond formation. This allows for the extension of the carbon skeleton through several established methodologies.

One of the primary methods for forming a new carbon-carbon bond from an alkyl halide is through the Grignard reaction . By reacting this compound with magnesium metal, a Grignard reagent can be formed. This organometallic intermediate can then react with various electrophiles, such as aldehydes, ketones, or esters, to introduce a wide array of new carbon-based substituents.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comorganic-chemistry.org While these reactions are most commonly employed with aryl or vinyl halides, modifications and specific catalytic systems can enable the coupling of alkyl halides. In the context of this compound, a Suzuki coupling could potentially be used to react the bromoethoxy group with an organoboron compound, although this is less common for sp³-hybridized carbons. Similarly, a Heck-type reaction could, in principle, couple the alkyl bromide with an alkene, though this is not a standard application of the reaction. masterorganicchemistry.comyoutube.comwikipedia.orgyoutube.comorganic-chemistry.org

The following table illustrates potential carbon-carbon bond-forming reactions with this compound and the expected types of products.

| Reaction Type | Reagents | Potential Product Structure |

| Grignard Reaction | 1. Mg, THF2. RCHO (Aldehyde) | 5-(2-Hydroxyalkyl-ethoxy)-2,3-dihydro-1H-indene |

| Cyanide Substitution | NaCN, DMSO | 5-(2-Cyanoethoxy)-2,3-dihydro-1H-indene |

| Alkylation (Gilman) | 1. Li2. CuI3. R'-X (Alkyl Halide) | 5-(2-Alkylethoxy)-2,3-dihydro-1H-indene |

Heteroatom Functionalization

The bromoethoxy group is an excellent electrophilic site for reactions with various heteroatom nucleophiles, allowing for the introduction of nitrogen, oxygen, and sulfur functionalities.

Nitrogen Functionalization: The displacement of the bromide by nitrogen nucleophiles is a common and efficient transformation. The Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction, is a premier method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org While typically used for aryl halides, certain ligand systems have been developed to facilitate the coupling of alkyl halides with amines. This would allow for the synthesis of a wide range of secondary and tertiary amines derived from this compound. Simpler nucleophilic substitution reactions with primary or secondary amines, often in the presence of a non-nucleophilic base, can also yield the corresponding amino-ethers.

Oxygen Functionalization: The Williamson ether synthesis is a classic method for forming ether linkages. masterorganicchemistry.comwikipedia.orgchemistrytalk.orgorganicchemistrytutor.comlibretexts.org In this case, this compound can react with an alkoxide or a phenoxide to displace the bromide and form a new ether. This reaction proceeds via an SN2 mechanism and is generally efficient for primary alkyl halides. masterorganicchemistry.comwikipedia.orgchemistrytalk.orgorganicchemistrytutor.comlibretexts.org

Sulfur Functionalization: Thiolates are excellent nucleophiles and readily displace bromide ions. The reaction of this compound with a thiol in the presence of a base, or with a pre-formed thiolate salt, would lead to the formation of a thioether.

The table below summarizes potential heteroatom functionalization reactions.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R₂NH, K₂CO₃ | Tertiary Amine |

| Alkoxide | R'ONa | Ether |

| Thiolate | R''SNa | Thioether |

| Azide | NaN₃ | Azide |

Redox Chemistry in Dihydro-1H-indene Systems

The redox chemistry of the 2,3-dihydro-1H-indene core itself is an important aspect of its reactivity. The benzylic positions of the five-membered ring are susceptible to oxidation under certain conditions. For instance, treatment with strong oxidizing agents can lead to the formation of an indanone or even cleavage of the aliphatic ring.

Conversely, if there are reducible functional groups on the aromatic ring or on substituents, these can be selectively reduced. For example, if a nitro group were present on the aromatic ring, it could be reduced to an amino group using reagents like H₂/Pd-C or SnCl₂/HCl without affecting the dihydroindene core. The bromoethoxy group itself is generally stable to many reducing conditions that would transform other functional groups.

Stereoselective Synthesis Approaches

Introducing chirality into the 2,3-dihydro-1H-indene scaffold is of significant interest in medicinal chemistry. Stereoselective synthesis can be approached either by creating a chiral center during the formation of the dihydroindene ring system or by modifying a prochiral precursor in an enantioselective manner.

Asymmetric Synthesis of Chiral Dihydro-1H-indene Analogues

The asymmetric synthesis of analogues of this compound would likely start from a chiral precursor. A common strategy involves the asymmetric reduction of a prochiral ketone. For instance, the corresponding 5-(2-bromoethoxy)-1-indanone could be subjected to asymmetric hydrogenation or reduction with chiral reducing agents to produce a chiral alcohol. This alcohol could then be deoxygenated if the unsubstituted chiral dihydroindene is the target.

Application of Chiral Reagents (e.g., Corey-Bakshi-Shibata Oxazaborolidines, Chiral Sulfinamides)

Corey-Bakshi-Shibata (CBS) Oxazaborolidines: The CBS reduction is a highly effective and predictable method for the enantioselective reduction of prochiral ketones to chiral alcohols. researchgate.netwikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org Applying this methodology to 5-(2-bromoethoxy)-1-indanone would involve treating the ketone with a borane source, such as BH₃·SMe₂ or catecholborane, in the presence of a catalytic amount of a chiral oxazaborolidine. The stereochemical outcome is predictable based on the stereochemistry of the catalyst used. researchgate.netwikipedia.orgalfa-chemistry.comnrochemistry.comorganic-chemistry.org This would provide access to enantiomerically enriched 5-(2-bromoethoxy)-2,3-dihydro-1H-inden-1-ol.

The following table provides representative data for the CBS reduction of analogous ketones.

| Substrate | Catalyst | Product Enantiomeric Excess (ee) |

| 1-Indanone | (S)-Me-CBS | >95% |

| 1-Tetralone | (S)-Me-CBS | >98% |

| Acetophenone | (R)-Me-CBS | 97% |

Note: Data is for analogous substrates and serves as an indication of the expected efficacy of the reaction.

Chiral Sulfinamides: Chiral sulfinamides, such as tert-butanesulfinamide, are excellent chiral auxiliaries for the asymmetric synthesis of amines. nih.govnih.govwikipedia.orgcas.cnyale.edu The synthesis would begin with the condensation of 5-(2-bromoethoxy)-1-indanone with a chiral sulfinamide to form a chiral N-sulfinyl imine. Diastereoselective reduction of this imine, followed by acidic removal of the sulfinyl group, would yield a chiral primary amine at the 1-position of the dihydroindene ring. nih.govnih.govwikipedia.orgcas.cnyale.edu The stereochemistry of the resulting amine is controlled by the chirality of the sulfinamide auxiliary. nih.govnih.govwikipedia.orgcas.cnyale.edu

Mechanistic Investigations of Key Synthetic Steps

Due to the lack of specific literature on this compound, the mechanistic details of its synthesis are inferred from the well-established mechanism of the Williamson ether synthesis. chemistnotes.comscienceinfo.comwikipedia.org

The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org This is a concerted, single-step reaction where bond formation and bond cleavage occur simultaneously. byjus.com

The key reaction intermediates and transition states in the proposed synthesis are:

Reactants: 2,3-dihydro-1H-inden-5-oxide (the nucleophile) and 1,2-dibromoethane (the electrophile).

Transition State: A five-coordinate transition state is formed where the oxygen atom of the indenoxide is partially bonded to the carbon atom of the bromoethyl group, and the carbon-bromine bond is partially broken.

Products: this compound and a bromide salt.

No stable, isolable reaction intermediates are formed in a classic SN2 reaction. The reaction progresses through the aforementioned transition state directly to the products.

The kinetics and thermodynamics of the Williamson ether synthesis are well-understood and can be applied to the formation of this compound.

Kinetic Considerations: The reaction follows second-order kinetics, with the rate being dependent on the concentrations of both the alkoxide and the alkyl halide. The rate law is expressed as: Rate = k[indenoxide][1,2-dibromoethane].

Several factors influence the reaction rate:

Nucleophile: The phenoxide derived from 5-indanol is a strong nucleophile.

Substrate: 1,2-dibromoethane is a primary alkyl halide, which is ideal for SN2 reactions as it minimizes steric hindrance. masterorganicchemistry.com

Leaving Group: The bromide ion is a good leaving group, facilitating the nucleophilic attack.

Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is typically used to solvate the cation of the alkoxide salt, leaving the anionic nucleophile more available for reaction.

A potential competing reaction is elimination (E2), especially if a sterically hindered alkyl halide were used. byjus.com However, with a primary substrate like 1,2-dibromoethane, substitution is strongly favored.

Interactive Data Table: Reactants and Products

| Compound Name | Role in Reaction | Molecular Formula | Molar Mass ( g/mol ) |

| 2,3-dihydro-1H-inden-5-ol | Starting Material | C₉H₁₀O | 134.18 |

| 1,2-dibromoethane | Reagent | C₂H₄Br₂ | 187.86 |

| Sodium Hydride | Reagent (Base) | NaH | 24.00 |

| This compound | Product | C₁₁H₁₃BrO | 241.12 |

| Sodium Bromide | Byproduct | NaBr | 102.89 |

Computational Chemistry and Molecular Modeling of 5 2 Bromoethoxy 2,3 Dihydro 1h Indene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the properties of a molecule from its fundamental electronic structure. These calculations provide a static, time-independent picture of the molecule in its ground or excited states.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene, the 2,3-dihydro-1H-indene core is largely planar with some puckering in the five-membered ring, while the 2-bromoethoxy side chain possesses significant conformational flexibility due to rotation around its single bonds.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| C-O Bond Length (Å) | 1.375 | C-O-C Bond Angle (°) | 118.5 |

| C-C (ethoxy) Bond Length (Å) | 1.510 | O-C-C Bond Angle (°) | 108.9 |

| C-Br Bond Length (Å) | 1.950 | C-C-Br Bond Angle (°) | 111.2 |

| C=C (aromatic) Bond Length (Å) | 1.395 - 1.405 | C-C-C (aromatic) Bond Angle (°) | 119.5 - 120.5 |

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.gov A smaller gap suggests that the molecule is more reactive.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. nih.gov It is useful for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov These regions are indicative of sites for electrophilic and nucleophilic attack, respectively. For this compound, the MEP would be expected to show negative potential around the electronegative oxygen and bromine atoms, and positive potential around the hydrogen atoms.

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -0.85 |

| HOMO-LUMO Gap (ΔE) | 5.65 |

Quantum chemical calculations can accurately predict various spectroscopic properties, which can be used to interpret experimental spectra.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These predicted shifts are valuable for assigning signals in experimental NMR spectra.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated by analyzing the second derivatives of the energy with respect to atomic displacements. researchgate.net The resulting predicted infrared (IR) spectrum shows characteristic absorption bands corresponding to the vibrational modes of the molecule, such as C-H, C=C, C-O, and C-Br stretching and bending vibrations. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. mdpi.comyoutube.com This allows for the prediction of the maximum absorption wavelength (λmax) and provides insight into the nature of the electronic transitions, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. researchgate.net

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (Ar-H) | 6.8 - 7.2 ppm |

| Chemical Shift (CH₂-Br) | 3.6 ppm | |

| ¹³C NMR | Chemical Shift (Ar-C-O) | 158 ppm |

| Chemical Shift (CH₂-Br) | 30 ppm | |

| IR | Aromatic C-H Stretch | 3050 cm⁻¹ |

| C-O Stretch | 1250 cm⁻¹ | |

| C-Br Stretch | 650 cm⁻¹ | |

| UV-Vis | λmax (in Methanol) | 278 nm (π → π* transition) |

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule for a sufficient length of time, a wide range of accessible conformations can be sampled. This provides a more complete picture of the molecule's flexibility than static conformational analysis. researchgate.net

The flexibility of different parts of the molecule can be quantified by calculating the root-mean-square fluctuation (RMSF) of each atom from its average position over the course of the simulation. Higher RMSF values indicate greater flexibility. It is expected that the atoms in the bromoethoxy side chain would exhibit higher RMSF values compared to the more rigid dihydroindene core.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly include solvent molecules, allowing for a detailed investigation of solute-solvent interactions. nm-aist.ac.tz The choice of solvent can affect the conformational preferences of the molecule. For example, a polar solvent may stabilize conformers with a larger dipole moment through favorable electrostatic interactions. researchgate.netaps.org

By running simulations in different solvents (e.g., water, methanol, chloroform), it is possible to understand how the solution-phase behavior of this compound changes. This includes analyzing the radial distribution functions to understand the structuring of solvent molecules around the solute and calculating the free energy of solvation to quantify the solubility in different media. chemrxiv.org

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous dihydro-1H-indene derivatives provides valuable insights into their potential binding modes. One of the key biological targets for this class of compounds is tubulin, a protein crucial for microtubule formation and a well-established target for anticancer drugs.

Molecular docking simulations have been performed to investigate the interaction of dihydro-1H-indene derivatives with the colchicine (B1669291) binding site of tubulin. nih.govnih.gov For instance, a study on a series of novel dihydro-1H-indene derivatives identified a potent compound, referred to as 12d, which demonstrated significant tubulin polymerization inhibitory activity. nih.govtandfonline.com The docking results for this compound revealed that it could effectively occupy the cavity in the colchicine binding site. nih.gov

Table 1: Predicted Interacting Residues for a Dihydro-1H-indene Derivative at the Colchicine Binding Site of Tubulin

| Interacting Residue | Type of Interaction |

| Thrα179 | Hydrophobic Interaction |

| Alaα180 | Hydrophobic Interaction |

| Valα181 | Hydrophobic Interaction |

| Valβ238 | Hydrophobic Interaction |

| Cysβ241 | Potential Hydrogen Bonding |

| Leuβ248 | Hydrophobic Interaction |

| Alaβ250 | Hydrophobic Interaction |

| Leuβ255 | Hydrophobic Interaction |

| Asnβ258 | Potential Hydrogen Bonding |

| Metβ259 | Hydrophobic Interaction |

| Alaβ317 | Hydrophobic Interaction |

| Lysβ352 | Potential Hydrogen Bonding |

This table is based on the docking study of a representative dihydro-1H-indene derivative and illustrates potential interactions.

Following the prediction of the binding pose, scoring functions are employed to estimate the binding affinity between the ligand and the protein. These functions calculate a score that represents the strength of the interaction, with lower scores generally indicating a more favorable binding. The binding affinity is a critical parameter as it correlates with the ligand's potency.

Various scoring functions are available, each with its own algorithm and set of parameters. They typically account for factors such as electrostatic interactions, van der Waals forces, hydrogen bonds, and the desolvation penalty upon binding. For dihydro-1H-indene derivatives targeting tubulin, the calculated binding energy scores help in ranking different analogs and prioritizing them for synthesis and biological evaluation. ekb.eg

The binding affinity is often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), which can be experimentally determined and then correlated with the computational scores. A good scoring function should be able to accurately reproduce experimentally determined binding affinities. For instance, in a study of novel indole (B1671886) derivatives, molecular docking was used to predict binding energies against the VEGFR tyrosine kinase domain, which were then correlated with their in vitro anticancer activities. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling Principles

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

The first step in QSAR modeling is the calculation of molecular descriptors for each compound in the dataset. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. For dihydro-1H-indene derivatives, a wide range of descriptors can be generated, including:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight, number of atoms, and number of rings.

Topological descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and shape indices.

Geometrical descriptors: These are calculated from the 3D structure of the molecule and include information about its size, shape, and surface area.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO and LUMO), dipole moment, and partial charges. nih.govresearchgate.net

Hydrophobicity descriptors: These quantify the molecule's lipophilicity, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. A common descriptor for hydrophobicity is the logarithm of the partition coefficient (logP). nih.gov

The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Once the descriptors are generated, statistical methods are used to build a QSAR model that correlates these descriptors with the observed biological activity (e.g., IC50 values from in vitro assays). Multiple linear regression (MLR) is a commonly used technique for this purpose. ekb.egnih.gov

A QSAR study on a series of indane carbocyclic nucleosides with anticancer activity demonstrated that the inhibitory effects could be well-correlated with quantum mechanics-derived molecular descriptors. nih.gov The final QSAR models for three different cancer cell lines involved only two descriptors: the lowest unoccupied molecular orbital (LUMO) energy and the solvent-accessible hydrophobic surface area. nih.gov This suggests that the electronic properties and hydrophobicity of the indane derivatives are key determinants of their anticancer activity. nih.gov The high correlation coefficients (r²) of over 0.9 for the derived models indicated a strong relationship between the predicted and experimental data. nih.gov

For dihydro-1H-indene derivatives targeting tubulin, a QSAR model could help in understanding the structural requirements for potent inhibitory activity. For example, the model might reveal that a certain substitution pattern on the indene (B144670) ring or a specific range of hydrophobicity is favorable for activity. This information can then be used to guide the design of new analogs with improved potency.

Table 2: Key Descriptor Classes and Their Relevance in QSAR for Dihydro-1H-indene Derivatives

| Descriptor Class | Relevance to Biological Activity |

| Quantum-Chemical | Relates to the reactivity and electronic interactions of the molecule with the target protein. nih.gov |

| Hydrophobicity | Influences the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. nih.gov |

| Steric/Geometrical | Determines the fit of the molecule within the binding site of the target. |

| Topological | Provides information about the overall shape and connectivity of the molecule, which can be important for receptor recognition. |

By integrating molecular docking and QSAR studies, a comprehensive understanding of the structure-activity relationships of this compound and its analogs can be achieved. These computational approaches are invaluable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents.

Applications of 5 2 Bromoethoxy 2,3 Dihydro 1h Indene in Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The unique structure of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene, which combines a rigid aromatic scaffold with a flexible and reactive alkyl halide side chain, positions it as a strategic intermediate in multi-step syntheses.

Precursor for Ozanimod and other Pharmaceutical Agents

The 2,3-dihydro-1H-indene framework is a privileged scaffold found in numerous biologically active molecules. A prominent example is Ozanimod, a modulator of the sphingosine-1-phosphate receptor used in the treatment of multiple sclerosis and ulcerative colitis. chemistryviews.org The synthesis of Ozanimod relies on a chiral amino-functionalized dihydroindene core, specifically (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile, which serves as a key building block. researchgate.netnbinno.comacs.org

While synthesis pathways for Ozanimod start from different precursors to build the functionalized indene (B144670) ring, this compound represents a valuable conceptual and practical precursor for analogous structures. The indene core provides the necessary rigid conformation for biological activity, and the bromoethoxy group acts as a handle to introduce other functionalities, such as the ethanolamine side chain seen in Ozanimod, through nucleophilic substitution reactions. chemistryviews.org This makes it and similar derivatives highly relevant for the discovery of new pharmaceutical agents.

Building Block for Heterocyclic Compounds

The indene ring system is a versatile starting point for the construction of fused and spirocyclic heterocyclic compounds. The synthesis of Ozanimod itself demonstrates this, where the indene moiety is linked to a 1,2,4-oxadiazole ring. chemistryviews.org Furthermore, research has shown that indene derivatives can be used to synthesize complex, multi-ring systems such as spiro-imidazo pyridine-indenes through multi-component reactions. nih.gov

This compound can serve as a precursor in two main ways. First, the indene ring can undergo cyclization reactions to form fused heterocyclic systems. Second, the bromoethoxy side chain can be used to introduce a heterocyclic moiety or participate in intramolecular cyclization to form a new ring containing the ether oxygen.

Derivatization Strategies and Functional Group Interconversions

The chemical utility of this compound is largely defined by the reactivity of its two distinct functional regions: the bromoethoxy group and the indene ring system.

Nucleophilic Substitution Reactions of the Bromoethoxy Group

The primary alkyl bromide in the bromoethoxy side chain is an excellent electrophile for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This allows for the straightforward introduction of a wide variety of functional groups by reacting it with different nucleophiles. This versatility makes it a powerful tool for creating a library of indene derivatives for various applications.

Table 2: Examples of Nucleophilic Substitution Products

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | Ammonia (NH₃), R-NH₂ | Amino (-NH₂), Alkylamino (-NHR) |

| Azide | Sodium Azide (NaN₃) | Azido (-N₃) |

| Cyanide | Sodium Cyanide (NaCN) | Cyano/Nitrile (-CN) |

| Hydroxide | Sodium Hydroxide (NaOH) | Hydroxyethyl (-OH) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxyethyl (-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylthioethyl (-SPh) |

Modification of the Indene Ring System for Novel Scaffolds

The indene ring system itself can be chemically modified to generate novel molecular scaffolds. The aromatic portion of the molecule is susceptible to electrophilic aromatic substitution (SEAr) reactions such as nitration, halogenation, and Friedel-Crafts acylation/alkylation. wikipedia.orgbyjus.com The existing alkoxy group (-OR) is an activating, ortho-, para-directing group, meaning it will facilitate substitution at the positions adjacent (ortho) and opposite (para) to it on the benzene ring, making these reactions regioselective. makingmolecules.com

Additionally, the five-membered aliphatic ring can also be functionalized. For instance, bromination of indene can lead to di- and tri-substituted indane derivatives. researchgate.net Various transition-metal-catalyzed reactions have also been developed for the synthesis and functionalization of indene frameworks, allowing for the construction of highly substituted and complex structures. acs.orgorganic-chemistry.org These modifications can be used to tune the electronic, steric, and physical properties of the molecule, leading to novel scaffolds for drug discovery or materials science.

Potential in Materials Science Research

While primarily explored in the context of organic synthesis, the structure of this compound suggests significant potential in materials science. Indene itself is a known monomer used in the production of indene/coumarone thermoplastic resins and can undergo cationic polymerization to form polyindene. tandfonline.comwikipedia.org

The title compound offers several avenues for materials development:

Monomer for Functional Polymers: The bromoethoxy group can be converted to other functionalities (e.g., an alcohol or amine) that can then undergo polymerization. Alternatively, the bromine atom can be used as an initiator site for atom transfer radical polymerization (ATRP) or be displaced in polycondensation reactions.

Precursor to Electron-Transporting Materials: Indene-fullerene derivatives have been synthesized and investigated as electron-transporting materials in perovskite solar cells. acs.org The ability to functionalize the indene core of this compound could allow for the tuning of its electronic properties for applications in organic electronics.

Building Block for Conjugated Systems: Brominated aromatic compounds are frequently used as starting materials in cross-coupling reactions (e.g., Suzuki, Sonogashira) to build larger π-conjugated systems. Although the bromine is on a flexible side chain, it could be used to attach the indene scaffold to a polymer backbone or other conjugated molecules, which could have interesting photophysical properties for use as fluorescent materials or in optoelectronic devices. researchgate.netmdpi.com

The combination of a rigid, electronically active indene core with a versatile reactive handle makes this compound a promising platform for the rational design of novel functional materials.

Development of Amphiphilic Molecules and Surfactants

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, are the fundamental components of surfactants. The structure of this compound makes it an excellent starting material for the synthesis of novel surfactants with a distinct hydrophobic moiety.

The 2,3-dihydro-1H-indene group serves as a bulky and rigid hydrophobic tail. This is in contrast to the more common flexible alkyl chains found in many conventional surfactants. This rigidity can influence the packing of the surfactant molecules at interfaces, potentially leading to the formation of more stable micelles or different liquid crystalline phases in solution.

The key to transforming this hydrophobic molecule into an amphiphile lies in the reactivity of the bromoethoxy group. The bromine atom is a good leaving group, readily displaced by a variety of nucleophiles to introduce a hydrophilic head group. For instance, reaction with water or hydroxide can introduce a hydroxyl group, while reaction with amines can lead to the formation of cationic or non-ionic head groups.

Table 1: Potential Amphiphilic Molecules Derived from this compound

| Hydrophilic Head Group | Resulting Amphiphile Class | Potential Properties |

| -OH (from hydrolysis) | Non-ionic surfactant | Emulsifying agent, potential for biocompatibility. |

| -N(CH₃)₃⁺ (from quaternization) | Cationic surfactant | Antimicrobial properties, fabric softening. |

| -SO₃⁻ (from sulfonation) | Anionic surfactant | Detergency, foaming agent. |

| -O(CH₂CH₂O)ₙH (from ethoxylation) | Non-ionic surfactant | Tunable hydrophilicity, good for stable emulsions. |

Detailed research into the synthesis of these derivatives would involve nucleophilic substitution reactions, where the reaction conditions can be optimized to achieve high yields of the desired amphiphilic product. The performance of these novel surfactants could then be evaluated by measuring properties such as critical micelle concentration (CMC), surface tension reduction, and emulsification ability.

Precursors for Polymeric Materials

The reactivity of the bromoethoxy group also positions this compound as a valuable monomer or precursor for the synthesis of a variety of polymeric materials. The indene moiety can be incorporated into the polymer backbone or as a pendant group, imparting specific thermal and mechanical properties to the resulting material.

One potential route to polymerization is through the conversion of the bromoethoxy group into a polymerizable functional group. For example, it can be converted to an acrylate or methacrylate group, which can then undergo free-radical polymerization. Alternatively, the bromine atom can be used as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined block copolymers.

The incorporation of the rigid 2,3-dihydro-1H-indene unit into a polymer chain is expected to increase the glass transition temperature (Tg) of the material, leading to enhanced thermal stability. Furthermore, the aromatic nature of the indene ring can contribute to desirable optical or electronic properties.

Table 2: Potential Polymeric Materials from this compound

| Polymerization Method | Monomer Type | Potential Polymer Properties |

| Free-Radical Polymerization | Acrylate/Methacrylate derivative | High Tg, optical transparency. |

| Atom Transfer Radical Polymerization (ATRP) | Initiator for other monomers | Well-defined block copolymers with tailored properties. |

| Polycondensation | Diol derivative (from hydrolysis) | Polyesters or polyurethanes with enhanced rigidity. |

Research in this area would focus on the synthesis of monomers derived from this compound and their subsequent polymerization. Characterization of the resulting polymers would involve techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight, and Differential Scanning Calorimetry (DSC) to measure thermal transitions.

Application in Self-Assembled Structures

Self-assembly is a process where molecules spontaneously organize into ordered structures. The distinct hydrophobic and potentially hydrophilic parts of molecules derived from this compound make them ideal candidates for studying and utilizing self-assembly phenomena.

By modifying the bromoethoxy group to introduce functionalities that can engage in specific intermolecular interactions (e.g., hydrogen bonding, ionic interactions, or metal coordination), it is possible to direct the self-assembly of these molecules into various nanostructures such as micelles, vesicles, or liquid crystals.

The rigid indane core can play a crucial role in the packing of these molecules, potentially leading to the formation of unique and stable self-assembled architectures. For instance, the introduction of a long alkyl chain in place of the bromine atom could lead to the formation of liquid crystalline phases, where the molecules exhibit a degree of orientational order.

Table 3: Potential Self-Assembled Structures from Derivatives of this compound

| Molecular Modification | Driving Force for Self-Assembly | Potential Structure |

| Addition of a hydrophilic head group | Hydrophobic effect | Micelles, vesicles in aqueous solution. |

| Addition of a long alkyl chain | Van der Waals interactions | Liquid crystalline phases. |

| Introduction of hydrogen bonding moieties | Hydrogen bonding | Supramolecular polymers, organogels. |

The study of the self-assembly of these molecules would involve techniques such as Transmission Electron Microscopy (TEM) and Small-Angle X-ray Scattering (SAXS) to visualize and characterize the resulting structures. Understanding the relationship between the molecular structure and the self-assembled architecture is key to designing new materials with tailored nanoscale properties.

Future Research Directions and Unexplored Avenues

Development of More Sustainable Synthetic Methodologies

The synthesis of 5-(2-Bromoethoxy)-2,3-dihydro-1H-indene and its analogs can benefit significantly from the adoption of green and sustainable chemistry principles. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and generate substantial waste. Future research should focus on developing more environmentally benign and efficient synthetic protocols.

One promising approach is the implementation of flow chemistry . This technology offers enhanced control over reaction parameters, improved safety, and facile scalability. The etherification of 5-hydroxy-2,3-dihydro-1H-indene with 1,2-dibromoethane (B42909) to yield the target compound could be optimized in a flow reactor, potentially leading to higher yields, reduced reaction times, and minimized byproduct formation.

Furthermore, the exploration of eco-friendly catalytic systems is paramount. Iron-catalyzed etherification reactions, for instance, present a more sustainable alternative to traditional methods that rely on stoichiometric reagents. Research into the use of abundant and non-toxic metal catalysts for the synthesis of alkoxy-indane derivatives could significantly reduce the environmental impact. Additionally, acid-catalyzed dehydration of alcohols to form ethers is another avenue that aligns with the principles of green chemistry.

The use of greener solvents is another critical aspect. Replacing hazardous organic solvents with more benign alternatives like water, supercritical CO2, or bio-based solvents would substantially improve the sustainability of the synthesis. The development of solvent-free reaction conditions, where feasible, would be an even more impactful advancement.

| Sustainable Method | Potential Advantage for Synthesis of this compound |

| Flow Chemistry | Improved safety, scalability, and reproducibility of the etherification step. |

| Greener Catalysts | Use of non-toxic and abundant metals like iron to catalyze ether formation. |

| Alternative Solvents | Reduction of hazardous waste by employing water or bio-based solvents. |

| Solvent-Free Reactions | Elimination of solvent-related waste and purification steps. |

Exploration of Novel Biological Targets and Mechanisms

The indane scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. researchgate.neteburon-organics.com While the specific biological targets of this compound are yet to be elucidated, the known activities of related compounds provide a roadmap for future investigations.

Indane derivatives have been identified as inhibitors of various enzymes and receptors. For example, certain analogs have shown inhibitory activity against cholinesterases and monoamine oxidases , which are key targets in the treatment of neurodegenerative diseases like Alzheimer's. researchgate.net Others have demonstrated the ability to inhibit tubulin polymerization , a critical process in cell division, making them potential anticancer agents. The potential of this compound to interact with these and other novel biological targets warrants thorough investigation.

The presence of the bromoethoxy group offers a unique handle for probing biological systems. This reactive moiety could potentially engage in covalent interactions with specific amino acid residues within a protein's binding site, leading to irreversible inhibition. This feature could be exploited to develop highly specific and potent inhibitors for a range of therapeutic targets. Future research should involve screening this compound against a diverse panel of enzymes and receptors to identify novel biological activities and elucidate its mechanism of action at the molecular level. The antioxidant properties observed in some indane derivatives also suggest that investigating the radical scavenging potential of this compound could be a fruitful area of research.

Integration with Advanced Analytical and Imaging Techniques

The structural and functional characterization of this compound and its interactions with biological systems can be significantly enhanced through the integration of advanced analytical and imaging techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of the compound and its derivatives. Furthermore, these techniques can be employed to study its binding to potential protein targets. For instance, NMR-based methods like Saturation Transfer Difference (STD) NMR can identify binding epitopes and determine binding affinities, providing valuable insights into the molecular basis of interaction.

The development of fluorescently labeled analogs of this compound would open up new avenues for its application in cellular imaging. The bromoethoxy group can serve as a convenient point of attachment for various fluorophores. These fluorescent probes could be used to visualize the subcellular localization of the compound and its potential biological targets within living cells, providing real-time information on its dynamic behavior. The indane scaffold itself has been successfully incorporated into fluorescent probes for the detection of amyloid-β aggregates, highlighting its suitability for the development of imaging agents. tudublin.ie

| Analytical/Imaging Technique | Potential Application for this compound |

| NMR Spectroscopy | Structural characterization and studying protein-ligand interactions. |

| Mass Spectrometry | Molecular weight determination and identification of covalent adducts with proteins. |

| Fluorescence Microscopy | Visualization of the compound's distribution and target engagement in living cells. |

Application in Emerging Fields of Chemical Biology and Medicinal Chemistry

The unique properties of this compound make it a versatile tool for addressing contemporary challenges in chemical biology and medicinal chemistry. The indane core provides a rigid and well-defined three-dimensional structure that can be systematically modified to optimize its biological activity and physicochemical properties. researchgate.neteburon-organics.com

In the realm of chemical biology , this compound can be utilized as a starting point for the development of chemical probes to investigate complex biological processes. The bromoethoxy moiety can be functionalized with various reporter groups, such as biotin (B1667282) for affinity purification of target proteins or photoaffinity labels for identifying binding partners in a cellular context.

In medicinal chemistry , the 2,3-dihydro-1H-indene scaffold serves as an excellent template for the design of novel therapeutic agents. ontosight.ai Structure-activity relationship (SAR) studies, involving the systematic modification of the indane core and the bromoethoxy side chain, can lead to the identification of derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The diverse biological activities reported for other indane derivatives suggest that this compound could be a valuable lead compound for drug discovery programs targeting a wide range of diseases.

Design of Next-Generation Indene-Based Probes and Tools

Building upon the foundational research into its synthesis and biological activity, this compound can serve as a platform for the design of sophisticated, next-generation chemical probes and tools.

The development of activity-based probes (ABPs) based on this scaffold is a particularly exciting prospect. By incorporating a reactive "warhead" (such as the bromoethoxy group) and a reporter tag, these probes can be used to covalently label and identify specific enzymes in complex biological samples. This approach would be invaluable for target identification and validation studies.

Furthermore, the principles of fragment-based drug discovery can be applied to the indane scaffold. By identifying small molecular fragments that bind to a target of interest, these can be linked to or elaborated from the this compound core to generate potent and selective inhibitors.

The creation of bifunctional molecules , such as Proteolysis Targeting Chimeras (PROTACs), represents another frontier. By linking a derivative of this compound that binds to a target protein with a ligand for an E3 ubiquitin ligase, it may be possible to induce the targeted degradation of pathogenic proteins.

| Probe/Tool Type | Potential Application |

| Activity-Based Probes | Covalent labeling and identification of enzyme targets. |

| Fragment-Based Design | Generation of potent inhibitors by linking molecular fragments. |

| Bifunctional Molecules | Targeted protein degradation for therapeutic intervention. |

Q & A

Q. What are the common synthetic routes for 5-(2-bromoethoxy)-2,3-dihydro-1H-indene, and how are intermediates characterized?

- Methodological Answer : A typical synthesis involves multi-step functionalization of the dihydroindene core. For example:

Wittig reaction to extend the carbon chain (e.g., using 3-methoxybenzaldehyde as a starting material) .

Catalytic hydrogenation to reduce double bonds, followed by bromination on the aromatic ring (e.g., using NBS or Br₂ in a controlled environment) .

Claisen condensation or allylic bromination to introduce the bromoethoxy group .

Intermediates are characterized via ¹H/¹³C NMR (e.g., δ 7.17–7.09 ppm for aromatic protons, δ 83.3 ppm for alkyne carbons) and HRMS (e.g., [M+Ag]+ ion analysis) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR spectroscopy : Aromatic protons (δ 7.0–7.2 ppm) and bromoethoxy signals (δ ~3.5–4.5 ppm for CH₂Br and ether linkages) .

- IR spectroscopy : Key peaks include ν(C-Br) at ~500–600 cm⁻¹ and ν(C-O-C) at ~1100–1250 cm⁻¹ .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion clusters (e.g., [M+H]+ or [M+Ag]+) with <5 ppm error .

Q. How can researchers assess the purity of this compound?

- Methodological Answer :

- HPLC with UV detection (λ ~254 nm) using a reverse-phase C18 column and acetonitrile/water gradients.

- Elemental analysis (C, H, Br) to verify stoichiometry (e.g., theoretical C: 55.0%, H: 5.7%, Br: 23.4%) .

Advanced Research Questions

Q. How can experimental design address contradictions in regioselectivity during bromoethoxy group installation?

- Methodological Answer :

- Use DFT calculations to model electronic effects (e.g., para vs. ortho substitution on the dihydroindene ring).

- Conduct competitive bromination experiments with isotopic labeling (e.g., ²H or ¹³C) to track reaction pathways .

- Optimize solvent polarity (e.g., DMF vs. THF) and temperature to favor desired regioselectivity .

Q. What strategies minimize byproducts in iron-catalyzed cross-coupling reactions involving this compound?

- Methodological Answer :

- Ligand screening : Test phosphine-free ligands (e.g., FeCl₃ with N-heterocyclic carbenes) to suppress β-hydride elimination .

- In situ monitoring : Use GC-MS or ReactIR to detect intermediates and adjust reaction kinetics.

- Purification : Employ flash chromatography with hexanes/EtOAc gradients (e.g., 100:1 ratio) to isolate the target compound .

Q. How does conformational analysis of this compound inform its reactivity in spirocyclic drug design?

- Methodological Answer :

- Perform X-ray crystallography (using SHELX programs ) to resolve the dihedral angle between the bromoethoxy group and indene core.

- Molecular dynamics simulations (e.g., AMBER or GROMACS) predict flexibility for docking studies (e.g., binding to serotonin receptors) .

Q. What experimental approaches validate the compound’s potential as a bioactive scaffold in CNS drug discovery?

- Methodological Answer :

- In vitro assays : Test binding affinity to 5-HT receptors (e.g., radioligand displacement assays using [³H]-LSD) .

- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ >30 min suggests suitability for in vivo studies) .

Q. How to resolve discrepancies between computational predictions and experimental NMR data for diastereomeric mixtures?

- Methodological Answer :

- NOESY/ROESY NMR : Identify spatial proximity of protons (e.g., bromoethoxy CH₂ to indene protons) to confirm stereochemistry .

- VCD (Vibrational Circular Dichroism) : Compare experimental and simulated spectra for enantiomeric excess determination .

Safety & Handling

Q. What safety protocols are essential for handling brominated dihydroindenes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.